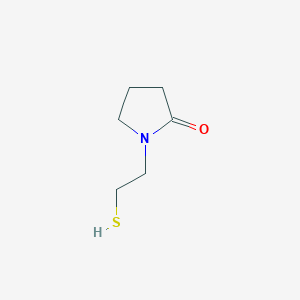![molecular formula C10H10N2OS B076262 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-on CAS No. 14346-24-8](/img/structure/B76262.png)
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-on
Übersicht
Beschreibung
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es dient als Gerüst für die Entwicklung potenzieller Medikamente, darunter antimikrobielle und antihyperlipidämische Wirkstoffe.
Biologische Aktivität: Derivate dieser Verbindung haben Aktivität als Epidermal Growth Factor Receptor-Inhibitoren gezeigt, die in der Krebsforschung wichtig sind.
Chemische Biologie: Es wird aufgrund seiner einzigartigen Struktur zur Untersuchung der Enzyminhibition und Rezeptorbindung verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on und seinen Derivaten beinhaltet häufig die Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Beispielsweise wirken einige Derivate als Epidermal Growth Factor Receptor-Inhibitoren, indem sie an die aktive Stelle des Rezeptors binden und dessen Aktivität blockieren . Diese Inhibition kann zu einer Unterdrückung des Wachstums und der Proliferation von Krebszellen führen.
Ähnliche Verbindungen:
- 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amin
- 1Benzothieno3,2-bbenzothiophen-basierte Farbstoffe
Vergleich: 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on ist aufgrund seiner spezifischen Anordnung von Schwefel- und Stickstoffatomen innerhalb des heterocyclischen Rings einzigartig. Diese Struktur verleiht im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften. Während 1benzothieno3,2-bbenzothiophen-basierte Farbstoffe für ihre Mechanochromie und aggregationsinduzierte Emissionseigenschaften bekannt sind , wird 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on hauptsächlich für seine medizinischen und biologischen Aktivitäten untersucht.
Wirkmechanismus
Target of Action
The primary targets of 5,6,7,8-Tetrahydro1It has been reported that similar compounds have shownantimicrobial and antihyperlipidemic activities . Therefore, it can be inferred that this compound might interact with targets related to lipid metabolism and microbial growth.
Mode of Action
Based on its reported antimicrobial and antihyperlipidemic activities , it can be hypothesized that the compound might inhibit key enzymes involved in lipid metabolism or microbial growth, leading to its therapeutic effects.
Result of Action
The compound has been reported to exhibit good antihyperlipidemic activity, reducing serum cholesterol levels when compared with the standard drug, gemfibrozil . Additionally, it has shown excellent antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae . These results suggest that the compound has promising therapeutic potential.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as pH, temperature, and presence of other molecules can potentially affect the compound’s interaction with its targets and its overall therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with phosgene . Another method includes the cyclization of 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . Additionally, thermal cyclization of ethyl 2-(N’-phenylureido)-benzo[b]thiophene-3-carboxylate can also be used to prepare this compound .
Industrial Production Methods: While specific industrial production methods for 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydro- oder Tetrahydroderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten an den Pyrimidinring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Pyrimidinring einführen können.
Vergleich Mit ähnlichen Verbindungen
- 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
- 1Benzothieno3,2-bbenzothiophene-based dyes
Comparison: 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 1benzothieno3,2-bbenzothiophene-based dyes are known for their mechanochromism and aggregation-induced emission properties , 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is primarily studied for its medicinal and biological activities.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMOEJUJKIXUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162427 | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14346-24-8 | |
| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14346-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014346248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14346-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14346-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different ways to synthesize 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives?
A1: Research indicates that reacting Gewald's amide (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) with aromatic aldehydes can yield three distinct product types: 2-aryl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, 2-(1-arylmethylidene-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and 2-aryl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one derivatives. These compounds can be readily isolated through filtration with high yields. [] Further diversification is possible via regioselective alkylation using benzyl chlorides or N-substituted 2-chloroacetamides. []
Q2: How does the structure of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one influence its potential biological activities?
A2: While specific structure-activity relationship (SAR) studies are limited in the provided research, modifications to the core structure impact biological activity. For example, introducing a 2-methylsulfanyl group at the 3-position and varying substituents on the amino group at the same position yielded compounds with potent analgesic and anti-inflammatory properties. [] Similarly, incorporating a 2-(chloromethyl) group led to promising hypolipidemic activity. []
Q3: Has 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated any notable biological activities?
A3: Derivatives of this compound exhibit a range of biological activities. For instance, several derivatives show promising antimicrobial and anti-inflammatory properties. [] Specifically, some compounds demonstrate potent analgesic activity, surpassing the reference drug diclofenac sodium. [] Furthermore, a derivative bearing a 2-(chloromethyl) group, designated as LM-1554 (CAS89567-03-3), has been extensively studied for its hypolipidemic effects. []
Q4: Can you provide details on the crystal structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one?
A4: 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one crystallizes in the monoclinic space group P21/c with unit cell parameters: a=7.0013(2)Å, b=8.3116(3)Å, c=18.374(6)Å, β=91.746(2)°, and a volume (V) of 1068.76(6)Å3. The structure determination utilized the direct method and was refined to an R-factor of 0.0639 based on 3180 independent reflections. The crystal structure exhibits stability through intermolecular interactions such as C-H...N, N-H...N, C-H...O, N-H...O, and π-π interactions. []
Q5: How do substituents on the 2-position of the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one core affect its crystal packing?
A5: The nature of the substituent at the 2-position influences the crystal packing. For instance, in 3-isopropyl-2-p-tolyloxy-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one [] and 2-(4-bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one [], despite the planar thienopyrimidine ring system, the absence of intermolecular hydrogen bonding and π-π stacking interactions is notable. Instead, intramolecular C—H⋯O hydrogen bonds and C—H⋯π interactions contribute to the molecular conformation and crystal packing stability.
Q6: Are there any known interactions of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives with specific biological targets?
A6: Research highlights that a 2-{[(1-methylpiperidin-4-yl)methyl]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivative acts as an inhibitor of the human enzyme Poly(ADP-ribose) polymerase 14 (PARP14). This interaction was confirmed through crystal structure analysis. [] Additionally, a separate study identified a compound, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (BPOET), that interacts with the 23S rRNA pseudouridine synthase RluD in Escherichia coli. This interaction activates hibernating ribosomes, ultimately promoting bacterial persister cell resuscitation. []
Q7: What are the potential applications of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives in medicinal chemistry?
A7: The demonstrated biological activities of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives suggest potential applications in various therapeutic areas. These include:
- Analgesics: Due to their potent analgesic effects, exceeding those of diclofenac sodium in some cases, these compounds hold promise for pain management. []
- Anti-inflammatory agents: Their anti-inflammatory properties suggest potential use in treating inflammatory conditions. [, ]
- Antimicrobial agents: The observed antimicrobial activity of some derivatives indicates potential applications as antibacterial and antifungal agents. []
- Hypolipidemic agents: The proven efficacy of LM-1554 in lowering cholesterol levels highlights their potential in managing dyslipidemia and related cardiovascular risks. []
- Targeting bacterial persistence: Compounds like BPOET, which can disrupt bacterial persistence by interacting with RluD, offer a novel approach to combat antibiotic resistance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














